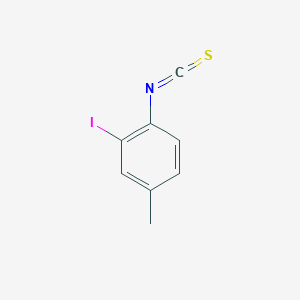
2-Iodo-4-methylphenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-methylphenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are widely used in organic synthesis and medicinal chemistry. The compound features an iodine atom and a methyl group attached to a phenyl ring, which is further connected to an isothiocyanate group.
Méthodes De Préparation
2-Iodo-4-methylphenyl Isothiocyanate can be synthesized through various methods. One common method involves the reaction of 2-iodo-4-methylphenylamine with thiophosgene. This reaction typically occurs under mild conditions and in the presence of a base such as triethylamine. Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as reagents, with the reaction being catalyzed by DMAP or DABCO .
Analyse Des Réactions Chimiques
2-Iodo-4-methylphenyl Isothiocyanate undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines to form thioureas.
Oxidation and Reduction:
Common reagents used in these reactions include amines, thiols, and various bases. The major products formed from these reactions are typically thioureas and other substituted isothiocyanates .
Applications De Recherche Scientifique
2-Iodo-4-methylphenyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Iodo-4-methylphenyl Isothiocyanate involves its ability to act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins and other biomolecules, potentially disrupting their normal function. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by modifying key proteins and enzymes .
Comparaison Avec Des Composés Similaires
2-Iodo-4-methylphenyl Isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and 2-methylphenyl isothiocyanate. While all these compounds share the isothiocyanate functional group, the presence of the iodine atom in this compound makes it unique. This iodine atom can influence the compound’s reactivity and biological activity, potentially making it more effective in certain applications .
Similar compounds include:
- Phenyl isothiocyanate
- 2-Methylphenyl isothiocyanate
- 4-Methoxyphenyl isothiocyanate
These compounds differ in their substituents on the phenyl ring, which can affect their chemical properties and applications .
Propriétés
Formule moléculaire |
C8H6INS |
|---|---|
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
2-iodo-1-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H6INS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 |
Clé InChI |
MAESLAPUUVLHAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=C=S)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


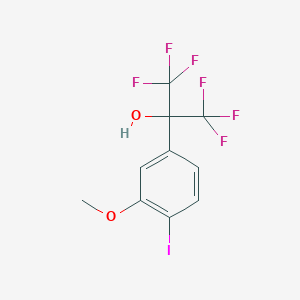
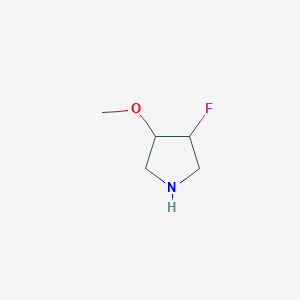
![1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-](/img/structure/B13683933.png)
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
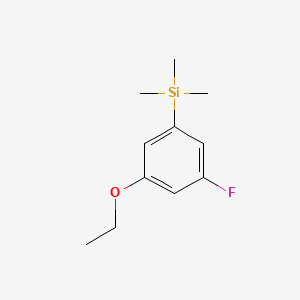
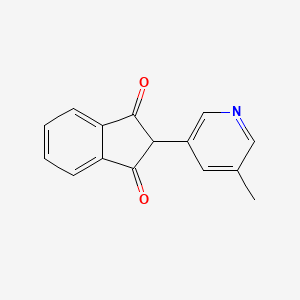
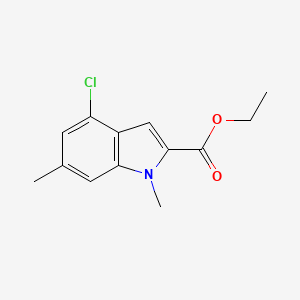
![5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683962.png)
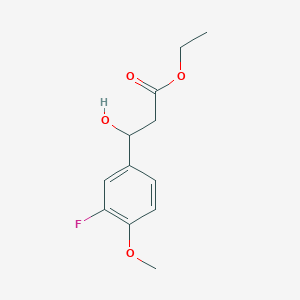
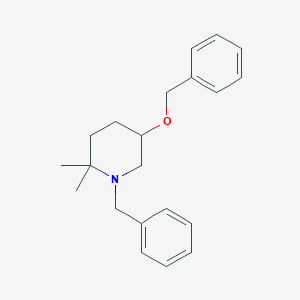
![2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13683984.png)
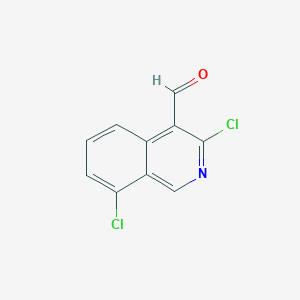

![7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane](/img/structure/B13684011.png)
